1-Benzofuran-5,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzofuran-5,7-diol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzofuran-5,7-diol can be synthesized through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions, leading to the formation of the benzofuran ring . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions typically require specific catalysts and controlled reaction conditions to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of advanced catalytic systems and continuous flow reactors can enhance the production process, making it more sustainable and scalable .
Chemical Reactions Analysis
Types of Reactions: 1-Benzofuran-5,7-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized benzofuran derivatives .
Scientific Research Applications
1-Benzofuran-5,7-diol has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the production of dyes, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-Benzofuran-5,7-diol involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to the inhibition of bacterial enzymes and disruption of cell membrane integrity . The compound’s anticancer properties are linked to its ability to induce apoptosis and inhibit cell proliferation through various signaling pathways .
Comparison with Similar Compounds
- 2-Benzofuran-5,7-diol
- 3-Benzofuran-5,7-diol
- 4-Benzofuran-5,7-diol
Comparison: 1-Benzofuran-5,7-diol is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C8H6O3 |
---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
1-benzofuran-5,7-diol |
InChI |
InChI=1S/C8H6O3/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,9-10H |
InChI Key |
FKTGOCGZARPAAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C(C=C(C=C21)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.